molecular formula C11H11NO2 B1295089 1-Benzylpyrrolidine-2,5-dione CAS No. 2142-06-5

1-Benzylpyrrolidine-2,5-dione

Cat. No. B1295089
Key on ui cas rn: 2142-06-5
M. Wt: 189.21 g/mol
InChI Key: IONNJVQITCVNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697685B2

Procedure details

To 2,5-pyrrolidinedione (2.5 g, 25.2 mmol) in DMF (50 mL) was added K2CO3 (4.18 g, 30.3 mmol) followed by benzyl bromide (3.00 mL, 25.2 mmol), and the reaction mixture was stirred overnight at 55° C. Water was added to the reaction mixture (˜200 mL) and a precipitate was immediately observed. The precipitate was filtered, and the white solid was washed with water and dried to afford the title compound (2.7 g, 57%). 1H NMR (400 MHz, CDCl3): δ 2.73 (s, 4H), 4.68 (s, 2H), 7.28-7.37 (m, 3H), 7.39-7.44 (m, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.18 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5](=[O:6])[CH2:4][CH2:3][C:2]1=[O:7].C([O-])([O-])=O.[K+].[K+].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O>CN(C=O)C>[C:15]1([CH2:14][N:1]2[C:5](=[O:6])[CH2:4][CH2:3][C:2]2=[O:7])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(CCC1=O)=O
Name
Quantity
4.18 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
mixture
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at 55° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
the white solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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